molecular formula C15H18N2OS B2955095 N-(4-phenyl-1,3-thiazol-2-yl)hexanamide CAS No. 100957-62-8

N-(4-phenyl-1,3-thiazol-2-yl)hexanamide

Cat. No.: B2955095
CAS No.: 100957-62-8
M. Wt: 274.38
InChI Key: XFQKGGMTSGKOBH-UHFFFAOYSA-N
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Description

N-(4-phenyl-1,3-thiazol-2-yl)hexanamide is a chemical compound with the molecular formula C16H20N2OS and a molecular weight of 288.41 g/mol. It belongs to a class of compounds known as 4-phenyl-1,3-thiazol-2-amines, which are recognized as promising scaffolds in medicinal chemistry research . This structural class has been identified as a good starting point for the development of new antileishmanial agents, showing significant activity against promastigote forms of Leishmania amazonensis . A molecular modeling study has suggested that the biological activity of related compounds may involve targeting S-methyl-5-thioadenosine phosphorylase, an enzyme that could be exploited to enhance antiprotozoal effects . Beyond antiprotozoal research, the broader thiazole family of compounds demonstrates diverse biological potential. Thiazole and thiazolidine-based compounds are investigated as inhibitors for targets relevant to neurodegenerative diseases, including cholinesterase activity and amyloid-beta aggregation . Furthermore, N-(thiazol-2-yl)-benzamide analogs have been characterized as the first class of selective antagonists for the Zinc-Activated Channel (ZAC), acting as negative allosteric modulators and serving as useful pharmacological tools . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-phenyl-1,3-thiazol-2-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-2-3-5-10-14(18)17-15-16-13(11-19-15)12-8-6-4-7-9-12/h4,6-9,11H,2-3,5,10H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQKGGMTSGKOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1=NC(=CS1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization Strategies for N 4 Phenyl 1,3 Thiazol 2 Yl Hexanamide and Its Analogues

Established Synthetic Routes for the 4-Phenyl-1,3-thiazole Core

The formation of the 4-phenyl-1,3-thiazole ring is a critical step in the synthesis of the target compound. This heterocyclic core is typically constructed from acyclic precursors through cyclization reactions. The Hantzsch synthesis is the most prominent and widely utilized method for this transformation.

Hantzsch Synthesis and its Variations

The Hantzsch thiazole (B1198619) synthesis, first reported in 1887, is a cornerstone in the synthesis of thiazole derivatives. researchgate.net The classical approach involves the condensation reaction between an α-haloketone and a thioamide. For the synthesis of the 2-amino-4-phenylthiazole (B127512) precursor, the reaction is carried out between an α-haloketone, such as 2-bromoacetophenone, and thiourea (B124793). wikipedia.org

The reaction mechanism initiates with a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, forming an intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final 2-amino-4-phenylthiazole product. wikipedia.org

Several variations of the Hantzsch synthesis have been developed to improve yields, reduce reaction times, and employ more environmentally benign conditions. These include the use of microwave irradiation, which can significantly accelerate the reaction. researchgate.net Catalysts such as copper silicate (B1173343) have also been employed to facilitate the synthesis under heterogeneous conditions, allowing for easier catalyst recovery and reuse. acs.org Another variation involves the in-situ generation of the α-haloketone. For instance, acetophenone (B1666503) can be reacted with thiourea in the presence of a halogenating agent like iodine or bromine. nih.govorganic-chemistry.org

Table 1: Comparison of Hantzsch Synthesis Variations for 2-Amino-4-phenylthiazole

Variation Key Reagents Conditions Advantages
Classical Hantzsch 2-Bromoacetophenone, Thiourea Reflux in ethanol (B145695) Well-established, reliable
Iodine-mediated Acetophenone, Thiourea, Iodine Reflux Avoids pre-synthesis of α-haloketone
Microwave-assisted 2-Chloroacetophenone derivatives, Thioureas Microwave heating Reduced reaction times, often higher yields

| Heterogeneous Catalysis | Phenacyl bromide, Thiourea, Copper silicate | Reflux in ethanol | Reusable catalyst, environmentally benign |

One-Pot Synthetic Procedures for Thiazole Derivatives

In recent years, there has been a growing emphasis on the development of one-pot multicomponent reactions for the synthesis of complex molecules from simple starting materials in a single step, which enhances efficiency by reducing the need for intermediate purification steps. pressbooks.pub Several one-pot procedures for the synthesis of 4-phenyl-1,3-thiazole derivatives have been reported.

These methods often involve the reaction of a ketone, a thiating agent (like thiosemicarbazide (B42300) or thiourea), and a third component that introduces the desired substitution. For instance, a three-component reaction of various ketones or aldehydes, phenacyl chloride, and thiosemicarbazide in the presence of a deep eutectic solvent or a nano-SiO2 catalyst can afford 4-phenyl-hydrazinyl thiazole derivatives in excellent yields. nih.govlibretexts.org Another one-pot approach involves the condensation of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes using a reusable catalyst like silica-supported tungstosilisic acid, which can be performed under conventional heating or ultrasonic irradiation. pressbooks.pub These multicomponent strategies offer a rapid and efficient means to generate a library of substituted thiazole compounds. nih.govmdpi.com

Strategies for N-Acylation and Hexanamide (B146200) Side Chain Elaboration

Once the 2-amino-4-phenylthiazole core is synthesized, the next crucial step is the introduction of the hexanamide side chain via N-acylation.

Amide Bond Formation Methodologies

The formation of the amide bond between the 2-amino group of the thiazole and hexanoic acid is a standard transformation in organic synthesis. Several methods can be employed for this N-acylation.

A common and straightforward method is the reaction of 2-amino-4-phenylthiazole with hexanoyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct. youtube.com

Alternatively, coupling reagents commonly used in peptide synthesis can be employed. These reagents activate the carboxylic acid (hexanoic acid), facilitating its reaction with the amine. Widely used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. solubilityofthings.com Other phosphonium-based or uronium-based reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or HATU can also be effective, particularly for challenging couplings. The choice of method often depends on the scale of the reaction, the desired purity, and the cost of the reagents.

Table 2: Common Amide Bond Formation Methodologies

Method Reagents Conditions Key Features
Acyl Chloride Hexanoyl chloride, Base (e.g., Pyridine) Anhydrous solvent, Room temperature or gentle heating Readily available reagents, straightforward procedure
Carbodiimide Coupling Hexanoic acid, DCC or EDCI, ± HOBt Anhydrous solvent (e.g., DMF, CH2Cl2) Mild conditions, widely applicable

| Phosphonium/Uronium Reagents | Hexanoic acid, PyBOP or HATU, Base (e.g., DIPEA) | Anhydrous solvent (e.g., DMF) | High efficiency, suitable for less reactive amines |

Alkyl Chain Modifications and Extension

Modification of the hexanamide side chain allows for the synthesis of analogues with varying alkyl chain lengths. This can be achieved by using different carboxylic acids (e.g., butanoic acid, octanoic acid) in the N-acylation step described previously. For more complex modifications or extensions of an existing amide, specific homologation strategies can be employed.

One-carbon homologation of the carboxylic acid prior to amide formation can be achieved through the Arndt-Eistert reaction. This involves converting the carboxylic acid to its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile (water, alcohol, or amine) yields the one-carbon extended acid, ester, or amide, respectively. youtube.com This sequence allows for the systematic extension of the alkyl chain by a single methylene (B1212753) unit.

More recent methods for amide homologation offer direct chain extension. For example, a "hook-and-slide" strategy involving rhodium-catalyzed C-C bond activation has been developed for the tunable homologation of tertiary amides. nih.gov While this specific method applies to tertiary amides, the underlying principle of developing catalytic strategies for direct chain extension is an active area of research. Other approaches allow for the conversion of aldehydes or primary alcohols to one-carbon homologated amides, providing alternative routes to modify the side chain length from different starting materials. acs.org

Derivatization Approaches for Structural Diversification

Structural diversification of N-(4-phenyl-1,3-thiazol-2-yl)hexanamide can be achieved by modifying the phenyl ring, the thiazole ring, or the amide linkage.

Phenyl Ring Modification: The phenyl group at the C4 position of the thiazole can be readily modified by starting with substituted acetophenones in the Hantzsch synthesis. This allows for the introduction of a wide range of substituents, such as halogens, alkyl, alkoxy, or nitro groups, on the phenyl ring. These modifications can influence the electronic properties and steric profile of the molecule.

Thiazole Ring Modification: The thiazole ring itself can be derivatized. For example, electrophilic substitution reactions can occur at the C5 position, although the reactivity is influenced by the existing substituents. The nitrogen atom at position 3 of the thiazole ring can also be alkylated, leading to the formation of thiazolium salts or N-substituted iminothiazolines. nih.gov

Amide Linkage and Side Chain Modification: The amide nitrogen can be alkylated, for instance, through reaction with an alkyl halide in the presence of a base. nih.gov Furthermore, the hexanamide side chain can be functionalized. For example, α-bromination of the corresponding carboxylic acid before acylation would introduce a reactive handle for further nucleophilic substitutions. Alternatively, starting with functionalized carboxylic acids (e.g., containing double bonds, triple bonds, or other functional groups) in the acylation step provides a direct route to more complex analogues.

By systematically applying these synthetic and derivatization strategies, a diverse library of analogues of this compound can be generated for further investigation.

Table of Compound Names

Compound Name
This compound
2-amino-4-phenylthiazole
2-bromoacetophenone
Thiourea
Acetophenone
Hexanoyl chloride
Hexanoic acid
N,N'-dicyclohexylcarbodiimide (DCC)
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
1-hydroxybenzotriazole (HOBt)
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

Modification of the Phenyl Ring Substituents

A primary strategy for creating analogues of this compound involves introducing various substituents onto the 4-phenyl ring. This is typically achieved by starting with appropriately substituted acetophenones in the initial Hantzsch synthesis. researchgate.net By using para-, meta-, or ortho-substituted acetophenones, a library of 2-amino-4-(substituted-phenyl)-1,3-thiazoles can be generated. These intermediates are then acylated to yield the final N-acylated products.

Table 1. Examples of N-(4-Aryl-1,3-thiazol-2-yl)amide Analogues with Phenyl Ring Modifications
Starting Aryl KetoneAryl Substituent (R)Acylating AgentFinal Product StructureReference
4'-Chloroacetophenone4-ClBenzoyl chlorideN-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide researchgate.net
4'-Methylacetophenone4-CH₃Acetic anhydrideN-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide researchgate.net
4'-Hydroxyacetophenone4-OHAcetic anhydrideN-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide researchgate.net
3'-Nitroacetophenone3-NO₂Pyridine-4-carbonyl chlorideN-[4-(3-nitrophenyl)-2-thioxo-1,3-thiazol-3(2H)-yl]pyridine-4-carboxamide* researchgate.net
4'-Bromoacetophenone4-BrFuran-2-carbonyl chlorideN-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-furamide researchgate.net

*Note: This example involves a thioxo-thiazole variant.

Incorporation of Other Heterocyclic Moieties

To expand the chemical space and modulate biological activity, other heterocyclic moieties can be incorporated into the N-(4-phenyl-1,3-thiazol-2-yl)amide structure. This creates hybrid molecules that combine the pharmacophoric features of different heterocyclic systems. nih.gov The synthesis of these hybrids can be approached in several ways. One common method involves using a heterocyclic carboxylic acid or its corresponding acyl chloride to acylate the 2-amino-4-phenylthiazole core.

Alternatively, a multi-step synthesis can be employed where a precursor molecule attached to the thiazole is used to construct a second heterocyclic ring. For example, a 2-(2-arylthiazol-4-yl)acetohydrazide can be cyclized with carbon disulfide (CS₂) and potassium hydroxide (B78521) to form a 5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol. mdpi.com This oxadiazole-thiol can then be further derivatized. Similarly, thiazole-triazole hybrids can be synthesized by reacting α-keto-thioamides with various reagents under conditions such as ultrasonic irradiation. These strategies allow for the fusion or linking of thiazoles with a wide array of other heterocycles, including oxadiazoles, triazoles, and pyrazolines. mdpi.comacs.org

Table 2. Synthetic Strategies for Thiazole-Heterocycle Hybrids
Incorporated HeterocycleSynthetic PrecursorsKey Reaction StepResulting Hybrid Structure ExampleReference
1,3,4-Oxadiazole2-(2-Arylthiazol-4-yl)acetohydrazide, CS₂, KOHCyclization with CS₂5-((2-Arylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol mdpi.com
1,2,3-Triazole4-Acetyl-triazole, Phenyl isothiocyanate, α-chloro-ketonesReaction of α-keto-thioamides with α-chloro-ketonesTriazole-Thiazole Hybrid
ThiadiazoleN-formyl acid hydrazide, P₂S₅Refluxing in xylene2-(3-chloro-1-benzothien-2-yl)-1,3,4-thiadiazole* mdpi.com
PyrazolinePyrazoline N-thioamide derivatives, Phenacyl bromideCyclocondensation in ethanolThiazolyl-Pyrazoline Conjugate acs.org

*Note: This example features a benzothiophene-fused system.

Preparation of Functionalized Thiazole-containing Peptidomimetics

Thiazole rings are valuable components in the design of peptidomimetics, compounds that mimic the structure and function of peptides but often have improved stability and bioavailability. The thiazole can act as a bioisostere for an amide bond or be incorporated as part of a modified amino acid residue. The synthesis of thiazole-containing peptidomimetics can be performed using either solution-phase or solid-phase peptide synthesis (SPPS) techniques. nih.govnih.gov

In solution-phase synthesis, peptide coupling reactions are carried out in solution, often using standard coupling reagents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and a base such as DIPEA (N,N-diisopropylethylamine). nih.gov This method allows for the synthesis of di- or tripeptide fragments that can be subsequently linked to a thiazole moiety. nih.gov

Solid-phase synthesis offers advantages for the rapid construction of larger peptidomimetic libraries. nih.gov In this approach, the growing peptide chain is anchored to a solid resin support. The synthesis can involve attaching a pre-formed thiazole-containing amino acid or constructing the thiazole ring directly on the resin. nih.govnih.gov A traceless linker strategy can be employed where the thiazole core is built on the resin and then cleaved in a manner that allows for further diversification at that position. nih.govrsc.org These methods are compatible with standard Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis conditions, enabling the incorporation of various natural and unnatural amino acids alongside the thiazole core. nih.govrsc.org

Table 3. Methodologies for Thiazole-Containing Peptidomimetics
Synthetic ApproachDescriptionKey FeaturesReference
Solution-Phase SynthesisPeptide fragments are coupled in solution and then linked to the thiazole core.Good for smaller scale synthesis and fragment condensation. Uses coupling agents like TBTU/DIPEA. nih.gov
Solid-Phase Synthesis (SPPS)The peptidomimetic is built sequentially on a solid resin support.Allows for rapid synthesis of libraries. Compatible with Fmoc chemistry. nih.govmdpi.com
Traceless Linker SPPSThe thiazole core is assembled on a resin via a linker that leaves no trace after cleavage.Enables diversification at the cleavage site post-synthesis. nih.govrsc.org
On-Resin CyclodehydrationA dipeptide containing C-terminal cysteine, serine, or threonine is cyclized on the resin to form the thiazole/oxazole ring.Efficient two-step procedure for forming the heterocycle within a peptide sequence. nih.gov

Structure Activity Relationship Sar Studies of N 4 Phenyl 1,3 Thiazol 2 Yl Hexanamide Derivatives

Impact of Substituent Modifications on Biological Activity

Modifications to the three main components of the N-(4-phenyl-1,3-thiazol-2-yl)hexanamide molecule—the phenyl ring, the hexanamide (B146200) chain, and the thiazole (B1198619) ring—have profound effects on its biological profile.

Role of the Phenyl Ring Substitution Pattern

The substitution pattern on the 4-phenyl ring is a critical determinant of biological activity. The nature, position, and electronic properties of substituents can modulate the molecule's interaction with its biological target.

Research has shown that an aromatic moiety, such as the phenyl ring, is often preferable to an aliphatic substituent for cytotoxic activity. nih.gov The introduction of specific substituents can further enhance this activity. For instance, studies on phenylthiazole derivatives have revealed that electron-withdrawing groups play a crucial role. A derivative with a nitro group at the para-position of the phenyl ring demonstrated the best anticancer activity against the SKNMC neuroblastoma cell line. nih.gov Similarly, a chlorine atom at the meta-position resulted in remarkable activity against the Hep-G2 human hepatocarcinoma cell line, an effect attributed to both its electron-withdrawing nature and its lipophilicity. nih.gov

In the context of anti-inflammatory activity, a 4-(4-chlorophenyl) group on the thiazole ring was found to be a key feature of a potent 5-lipoxygenase (5-LOX) inhibitor. nih.govresearchgate.net Furthermore, investigations into anticancer agents have highlighted that hydroxyl substituents at the 3rd and 4th positions of the phenyl ring lead to notably higher activity compared to analogues with other groups like alkoxy or methylsulfonyl. ijnrd.org

Table 1: Effect of Phenyl Ring Substituents on Biological Activity
Substituent at Position 4 of Thiazole RingObserved Biological ActivityReference
4-(4-Nitrophenyl)High anticancer activity (SKNMC cells) nih.gov
4-(3-Chlorophenyl)High anticancer activity (Hep-G2 cells) nih.gov
4-(4-Chlorophenyl)Potent anti-inflammatory activity (5-LOX inhibition) nih.govresearchgate.net
4-(3,4-Dihydroxyphenyl)Enhanced anticancer activity ijnrd.org

Influence of the Hexanamide Chain Length and Modifications

The amide moiety is a vital component of many biologically active compounds, and modifications to this part of the molecule can significantly impact efficacy. mdpi.com While specific data on varying the hexanamide chain length in the title compound is limited, broader studies on related N-acylthiazole derivatives provide valuable insights.

SAR studies on thiazole and thiadiazole derivatives have shown that substituting the amino group with aliphatic acyl groups, such as N-acetyl or propionyl, can greatly enhance binding affinity and selectivity for targets like the human adenosine (B11128) A3 receptor. nih.gov In other studies, aryl amides demonstrated higher antibacterial activity compared to fatty amides, suggesting that the nature of the acyl group is a key factor. mdpi.com The flexibility of the linker chain between the heterocyclic core and a terminal phenyl ring has also been shown to be important; replacing a rigid phenyl linker with a more flexible one led to a progressive increase in potency for N-acylethanolamine acid amidase (NAAA) inhibitors. nih.gov

Effects of Thiazole Ring Modifications and Fusions

The thiazole ring itself is a prime target for modification to improve biological activity. researchgate.net Fusing the thiazole ring with other heterocyclic systems is a common strategy to enhance potency and modulate the pharmacological profile.

For example, the development of benzo[d]thiazole derivatives, a benzannelated (fused) form of 1,3-thiazole, resulted in a positive influence on antimicrobial activity compared to their non-fused counterparts. nih.gov Similarly, fused bicyclic systems like 5,6-diarylimidazo[2.1-b]thiazoles have been identified as potent and selective inhibitors of the COX-2 enzyme. nih.gov The isosteric replacement of a CH group in the thiazole ring with a nitrogen atom, forming an imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole system, can lead to marked differences in physicochemical and biological properties. ijpcbs.com

Modifications can also involve adding substituents to the thiazole ring or altering its core structure. For instance, the synthesis of 2-thioxo-1,3-thiazol derivatives has been explored for developing new antimicrobial and anti-inflammatory agents.

Positional and Electronic Effects of Substituents on Efficacy

The efficacy of this compound derivatives is strongly dependent on the positional and electronic characteristics of their substituents. As noted earlier, the electron-withdrawing properties of substituents on the 4-phenyl ring are critical. nih.gov The maximum effect of a nitro group was observed when it was at the para position, while a chloro group was highly effective at the meta position. nih.gov This highlights the importance of the substituent's position in influencing the electronic distribution of the entire molecule.

Studies on N-aryl-4-aryl-1,3-thiazole-2-amines revealed that a 3,5-dimethylphenyl group on the amine nitrogen, combined with a 4-chlorophenyl group at the 4-position of the thiazole, resulted in the most potent LOX inhibitor among the tested compounds. nih.gov This indicates a synergistic effect between substituents on different parts of the molecule. The spatial relationship between various functional groups is also believed to be a key factor, with electron-withdrawing groups on the aryl ring at position 4 of the thiazole enhancing activity. researchgate.net

Rational Design Principles Derived from SAR Insights

The accumulation of SAR data allows for the formulation of rational design principles to create new derivatives with improved therapeutic potential. A key strategy involves the isosteric replacement of ring systems; for example, replacing a pyridazine (B1198779) ring with a 1,3,4-thiadiazole (B1197879) ring was hypothesized to yield more potent insecticidal activity. researchgate.net

Another design principle is the targeted introduction of specific chemical moieties to interact with the biological target. For instance, compounds can be designed by incorporating a hydrophobic group and a hydrogen-bonding moiety into a core scaffold like 1,3,4-thiadiazole to enhance binding. nih.gov Computational methods such as Quantitative Structure-Activity Relationship (QSAR) studies are invaluable in this process. By developing predictive 3D-QSAR models, researchers can guide the rational synthesis of novel compounds with desired activities, such as antifungal or antiviral properties. eijppr.comnih.gov

Three-Dimensional Structural Requirements for Ligand-Target Interactions

Understanding the three-dimensional (3D) structural requirements for the interaction between a ligand and its target is fundamental for designing highly potent and selective molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models that provide detailed insights into these requirements. nih.gov

These models generate contour maps that visualize the favorable and unfavorable regions for different molecular fields around the ligand. For example, a CoMFA steric contour map might show a large green region near a specific part of the molecule, indicating that bulky substituents are preferred in that area for enhanced activity. nih.gov Conversely, yellow regions would indicate areas where bulky groups are disfavored. nih.gov Similarly, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields can be mapped. nih.govresearchgate.net These 3D-QSAR studies have shown that steric and electrostatic properties often have a predominant influence on the biological activity of thiazole-based compounds. researchgate.net Such models provide a solid basis for the future rational design of more active and selective agents. nih.gov

Biological Target Identification and Mechanistic Investigations of N 4 Phenyl 1,3 Thiazol 2 Yl Hexanamide and Analogues in Research Models

Enzyme Inhibition Studies

Research into inhibitors for the EHD (Eps15 homology domain-containing) family of proteins has identified compounds structurally related to N-(4-phenyl-1,3-thiazol-2-yl)hexanamide. A study aimed at discovering small molecule inhibitors of EHD4, a dynamin-like ATPase, identified N-(4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide as an inhibitor of EHD4's enzymatic activity. Although no chemical inhibitors for EHD proteins had been described prior to this study, a high-throughput screening identified this N-(thiazol-2-yl)benzamide as a promising scaffold.

CompoundTargetActivity
N-(4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamideEHD4 ATPaseIdentified as an inhibitor

The 4-phenyl-thiazole scaffold is a key feature in the development of dual inhibitors for Fatty Acid Amide Hydrolase (FAAH) and soluble Epoxide Hydrolase (sEH), two enzymes that regulate pain and inflammation. nih.govmdpi.com Inhibition of FAAH increases the concentration of endogenous cannabinoids, while sEH inhibition elevates levels of anti-inflammatory epoxyeicosatrienoic acids (EETs). nih.gov

A series of 4-phenyl-thiazole-based analogues have been developed and tested for their inhibitory potency. For instance, the compound SW-17, a potent dual inhibitor, demonstrated IC50 values in the nanomolar range for both human FAAH and sEH. nih.gov Structure-activity relationship (SAR) studies on this class of compounds revealed that modifications to the piperidine (B6355638) ring linked to the phenyl group via an amide bond were important for dual inhibition. nih.gov

CompoundTargetIC50 (nM)
1-((2-chlorophenyl)sulfonyl)-N-(4-(4-(p-tolyl)thiazol-2-yl)phenyl)piperidine-4-carboxamide (SW-17)Human FAAH9.8
Human sEH2.5

Thiazole-containing compounds have been investigated as inhibitors of histone deacetylases (HDACs), which are key epigenetic regulators and attractive targets for cancer therapy. A study focusing on novel HDAC inhibitors synthesized a series of thiazole-containing hydroxamate derivatives. Among these, compounds 15a and 15d showed excellent inhibitory activities against HDAC1 and demonstrated the ability to increase the acetylation levels of histones H3 and H4 in HepG2 cancer cells.

CompoundHDAC1 IC50 (μM)HepG2 IC50 (μM)
15a0.141.23
15d0.181.45

While the N-(4-phenyl-1,3-thiazol-2-yl)amide scaffold is prevalent in various inhibitor designs, specific research detailing its activity against Tumor Necrosis Factor-α Converting Enzyme (TACE) is limited. However, broader research into TACE inhibitors has explored related heterocyclic structures. One study on novel tartrate diamide (B1670390) TACE inhibitors incorporated 2-aminothiazole-based moieties into their design. researchgate.net This suggests that the thiazole (B1198619) ring can be a component of scaffolds targeting the TACE active site, although direct inhibition by this compound analogues has not been explicitly demonstrated.

The N-phenylthiazol-2-amine core structure is a recognized scaffold for inhibitors of cholinesterases (ChE), which are key targets in Alzheimer's disease research. A series of N-phenylthiazol-2-amine derivatives were screened for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). One of the most active compounds identified was N-(2,3-dimethylphenyl)thiazol-2-amine, which displayed potent, sub-micromolar inhibition against both enzymes.

For Beta-Secretase-1 (BACE-1), another primary target in Alzheimer's disease, structurally similar compounds have also shown inhibitory activity. A series of 2-substituted-thio-N-(4-substituted-thiazol-2-yl)acetamide derivatives were developed as BACE-1 inhibitors. The most potent of these analogues demonstrated an IC50 value in the low micromolar range.

CompoundTargetIC50 (μM)
N-(2,3-dimethylphenyl)thiazol-2-amineAChE0.009
BChE0.646
2-substituted-thio-N-(4-substituted-thiazol-2-yl)acetamide (Analog 41)BACE-14.6

The thiazole moiety is a common feature in a wide array of protein kinase inhibitors. Analogues of this compound have shown potent inhibition against several kinases.

Aurora Kinases: A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines were identified as potent inhibitors of Aurora A and Aurora B kinases. figshare.com The lead compound from this series, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine, exhibited Ki values in the low nanomolar range for both kinases. figshare.com

PI3K/mTOR: In the search for dual PI3K/mTOR inhibitors, a series of novel thiazole derivatives were synthesized. One compound in particular showed high potency against PI3Kα and mTOR. nih.gov

Other Kinases: The 2-aminothiazole (B372263) scaffold is known to be active against a range of other kinases. Studies have documented its role in the inhibition of Cyclin-Dependent Kinases (CDKs), Abl kinase, and Glycogen Synthase Kinase-3β (GSK-3β). rsc.orgmdpi.com For example, N-[4-(2,4-Dimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide has been identified as a mitosis inhibitor targeting the Nek2 and Hec1 enzymes. sc.edu

Compound Class/ExampleTarget KinaseActivity (Ki or IC50)Reference
4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amineAurora A8.0 nM (Ki) figshare.com
4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amineAurora B9.2 nM (Ki) figshare.com
Thiazole Derivative 3bPI3Kα0.086 μM (IC50) nih.gov
Thiazole Derivative 3bmTOR0.221 μM (IC50) nih.gov
N-[4-(2,4-Dimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamideNek2/Hec1Mitosis Inhibitor sc.edu

Serine Protease Inhibition

The N-(4-phenyl-1,3-thiazol-2-yl)amide scaffold has been investigated for its potential to inhibit serine proteases, a broad family of enzymes involved in numerous physiological and pathological processes. Analogues of the primary compound have shown activity against specific members of this protease class.

For instance, a class of 4-phenyl-thiazole-based dual inhibitors was developed to target fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase. FAAH is a serine hydrolase that plays a key role in regulating the levels of endocannabinoids. One potent dual inhibitor, 1-((2-chlorophenyl)sulfonyl)-N-(4-(4-(p-tolyl)thiazol-2-yl)phenyl)piperidine-4-carboxamide, demonstrated an IC50 value of 9.8 nM for human FAAH. nih.gov This research highlights the adaptability of the 4-phenyl-thiazole-2-yl-phenyl-amide core structure for achieving potent enzyme inhibition. nih.gov

Furthermore, research into inhibitors for furin, a proprotein convertase and serine protease, has identified compounds with a 1,3-thiazol-2-ylaminosulfonyl scaffold. One such compound, N-[4-(1,3-thiazol-2-ylaminosulfonyl)phenyl]-3-{(E)-5-[(2-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propionamide, was found to inhibit furin protease with an IC50 value of 17.58 μM. mdpi.com This indicates that the thiazol-2-ylamino moiety can serve as a core component in the design of serine protease inhibitors. mdpi.com

Modulation of Protein Aggregation

The aggregation of specific proteins, such as amyloid-beta and tau, is a central pathological hallmark of several neurodegenerative diseases. Thiazole derivatives have emerged as a promising class of compounds for modulating these processes. nih.gov

Thiazole and thiazolidine-based compounds have been shown to effectively inhibit the aggregation of amyloid-beta (Aβ) peptides, a key event in the pathogenesis of Alzheimer's disease. nih.gov Research has demonstrated that derivatives built around the N,4-diphenylthiazol-2-amine scaffold, a close analogue of the title compound, can effectively inhibit the aggregation of both Aβ40 and Aβ42 peptides. In vitro studies have confirmed that aminothiazole complexes can inhibit Aβ aggregation at micromolar and even nanomolar concentrations. nih.gov Multifunctional molecules containing the benzothiazole (B30560) structure can interact with metal binding sites on the Aβ peptide, not only inhibiting its aggregation but also helping to dissolve pre-formed fibrils, thereby reducing Aβ-mediated cellular toxicity. nih.gov

The aggregation of hyperphosphorylated tau protein into neurofibrillary tangles is another critical aspect of Alzheimer's disease and other "tauopathies". The 2-aminothiazole scaffold is a key feature in compounds designed to interfere with this process. nih.govmdpi.com

Research has identified phenylthiazolyl-hydrazide derivatives as potent inhibitors of tau aggregation. researchgate.net Similarly, novel hybrid compounds combining 2-aminothiazole and flavonoid structures have been shown to bind with high affinity to the tau protein. mdpi.com In laboratory models, these compounds were capable of both inhibiting the heparin-induced assembly of tau into filaments and disassembling mature, pre-formed tau filaments. mdpi.com This suggests that the thiazole core structure is crucial for interacting with the tau protein and preventing its pathological aggregation. nih.govmdpi.com

Anti-Infective Research Potential

The 4-phenyl-1,3-thiazol-2-amine scaffold and its derivatives have been the subject of extensive research for their potential anti-infective properties, demonstrating a broad spectrum of activity.

Derivatives featuring the N-(4-phenylthiazol-2-yl)amide structure have shown notable antimicrobial activity. Studies on N-phenylacetamide analogues containing 4-arylthiazole moieties revealed significant in vitro antibacterial effects against plant pathogenic bacteria like Xanthomonas oryzae pv. Oryzae (Xoo) and Xanthomonas axonopodis pv. Citri (Xac). nih.gov For example, the compound N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide registered an EC50 value of 156.7 μM against Xoo, outperforming commercial bactericides like bismerthiazol. nih.gov

Structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the phenyl rings significantly influence the antimicrobial potency. rsc.orgnanobioletters.com For example, benzothiazole derivatives carrying chloro and methoxy (B1213986) groups displayed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 3.91 to 62.5 µg/mL. rsc.org Some thiazolidin-4-one derivatives also showed potent activity, with chloro-substituted compounds exhibiting significant inhibition against bacterial and fungal strains. nanobioletters.com

Compound/Derivative ClassMicroorganismActivity MeasurementResultReference
N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A1)Xanthomonas oryzae pv. Oryzae (Xoo)EC50156.7 µM nih.gov
N-(4-((4-(p-tolyl)thiazol-2-yl)amino)phenyl)acetamide (A4)Xanthomonas oryzae pv. oryzicola (Xoc)EC50194.9 µM nih.gov
N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide (A07)Klebsiella pneumoniaeMIC3.91 µg/mL rsc.org
N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide (A07)Escherichia coliMIC7.81 µg/mL rsc.org
2-(4-chlorophenyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazolidine-4-one (Compound 8)S. aureusZone of Inhibition19.93±0.09 mm at 500 µg/mL nanobioletters.com

The 4-phenyl-1,3-thiazol-2-amine scaffold has been identified as a promising starting point for the development of new agents against leishmaniasis, a neglected tropical disease. A study investigating a series of eight 4-phenyl-1,3-thiazol-2-amines demonstrated significant activity against the promastigote forms of Leishmania amazonensis.

Several of these compounds exhibited potent antileishmanial activity combined with favorable selectivity indices (SI), indicating a higher toxicity towards the parasite than towards mammalian cells. The most promising compound in the series showed an IC50 of 20.78 µM against promastigotes with a selectivity index of 5.69 when tested against Vero cells. Another analogue displayed a remarkable selectivity index of 26.11.

Compound AnalogueIC50 against L. amazonensis promastigotes (µM)Selectivity Index (SI) vs. Vero cells
Compound 346.6326.11
Compound 453.124.80
Compound 620.785.69

Molecular modeling studies, or "target fishing," were performed to identify potential macromolecular targets for these compounds. These computational analyses suggested that S-methyl-5-thioadenosine phosphorylase (MTAP) could be a target. MTAP is a crucial enzyme in the polyamine biosynthesis pathway, which is essential for cell growth and proliferation. While the initial study pointed towards the human isoform of the enzyme, the identification of this pathway provides a valuable hypothesis for future research to explore parasite-specific MTAP inhibition as the mechanism of antileishmanial action.

Quorum Sensing Inhibition in Bacterial Systems

There is no available scientific literature that specifically investigates or reports on the quorum sensing inhibitory activity of this compound in any bacterial system. Research on quorum sensing inhibition has explored various heterocyclic scaffolds, including other thiazole derivatives, but data for the hexanamide (B146200) analogue of 4-phenyl-1,3-thiazol-2-amine is not documented.

Anticonvulsant Research in Preclinical Models

No preclinical studies on the anticonvulsant activity of this compound have been published.

Activity in Seizure Models (e.g., MES, scMET, 6 Hz models)

There are no reports of this compound being evaluated in standard preclinical seizure models such as the maximal electroshock seizure (MES), subcutaneous pentylenetetrazole (scMET), or the 6 Hz psychomotor seizure models. Consequently, no data on its potential efficacy or neurotoxicity in these models is available.

Molecular Target Hypotheses (e.g., glutamate, GABA receptors)

In the absence of any anticonvulsant activity data, there are no published molecular target hypotheses for this compound. Its potential interactions with key neurotransmitter systems implicated in epilepsy, such as glutamatergic or GABAergic receptors, have not been investigated.

Anti-Cancer Research Potential (excluding clinical trials)

The potential of this compound as an anti-cancer agent has not been explored in published research.

Cytotoxic Activity in Cancer Cell Lines (In vitro Investigations)

There are no available in vitro studies documenting the cytotoxic or anti-proliferative effects of this compound against any human cancer cell lines. Therefore, data such as IC₅₀ values are not available.

Anti-Cancer Stem Cell Activity

Research into the effects of this compound on cancer stem cells has not been conducted. There are no reports on its ability to target this specific cell population.

Computational and Cheminformatics Approaches in N 4 Phenyl 1,3 Thiazol 2 Yl Hexanamide Research

Molecular Docking and Ligand-Protein Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of N-(4-phenyl-1,3-thiazol-2-yl)hexanamide research, docking studies are instrumental in understanding how this ligand might interact with the active site of a target protein.

Research on similar 4-phenylthiazol-2-amine derivatives has utilized molecular docking to explore their binding modes with various protein targets, such as estrogen receptor-α (ER-α) for potential anti-breast cancer applications. nih.gov These studies reveal that the compounds fit within the active site's hydrophobic pocket, much like the standard drug tamoxifen. nih.gov The docking scores, which estimate the binding affinity, for a series of these derivatives ranged from -6.658 to -8.911 kcal/mol, with some compounds showing better theoretical affinity than the standard. nih.gov

Key interactions typically observed in the docking of thiazole (B1198619) derivatives include hydrogen bonds, hydrophobic interactions, and sometimes halogen-π or CH···O interactions. nih.gov For instance, in studies of N-aryl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivatives, docking scores against M. tuberculosis enoyl reductase and C. albicans sterol 14-α demethylase were significant, indicating potential antitubercular and antifungal activities. nih.gov The analysis of these docked complexes helps in elucidating the specific amino acid residues that are crucial for binding and stabilizing the ligand within the active site. nih.govnih.gov This information is vital for the rational design of more potent and selective analogs.

Table 1: Representative Docking Scores of Thiazole Derivatives Against Various Targets

Compound Class Target Protein Range of Docking Scores (kcal/mol) Reference
4-Phenylthiazol-2-amine derivatives Estrogen Receptor-α (ER-α) -6.658 to -8.911 nih.gov
N-aryl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivatives M. tuberculosis enoyl reductase (InhA) -7.98 to -5.52 nih.gov

This table is generated based on data for structurally related thiazole derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For thiazole derivatives, 2D and 3D-QSAR studies help in identifying the key molecular descriptors that govern their therapeutic effects. eijppr.comnih.gov

In a typical QSAR study, a dataset of compounds with known activities is divided into a training set and a test set. nih.govnih.gov Various molecular descriptors (e.g., topological, electronic, geometric, and physicochemical) are calculated for each compound. Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are then used to build a predictive model. eijppr.com

For example, a 3D-QSAR study on 1,4-benzothiazine derivatives, which are structurally related to thiazoles, identified that steric properties are significant contributors to their antifungal activity. eijppr.com The model suggested that bulky substitutions at specific positions on the phenyl ring could enhance the activity. eijppr.com Such models are validated internally (e.g., cross-validation) and externally (using the test set) to ensure their robustness and predictive power. eijppr.com A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. eijppr.com

Table 2: Key Parameters in a Typical 3D-QSAR Model for Antifungal Benzothiazine Derivatives

Parameter Value Significance
Correlation Coefficient (r²) 0.9172 Indicates a good fit of the model to the training data.
Cross-validated Correlation Coefficient (q²) 0.8223 Demonstrates the internal predictive ability of the model.

This table is based on a QSAR study of related benzothiazine compounds. eijppr.com

Pharmacophore Modeling and Virtual Screening for Hit Identification

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific target receptor. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel molecules that match the model, a process known as virtual screening. mdpi.commdpi.com

This approach has been successfully used to identify novel antagonists for targets like the TRPV4 ion channel. mdpi.com In such a campaign, a ligand-based pharmacophore model can be generated from a set of known active compounds. This model, containing features like aromatic rings and hydrogen bond donors, is then used to screen compound libraries. mdpi.com The hits from this initial screening are typically filtered based on criteria like predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and then subjected to further analysis, such as molecular docking, to refine the selection. mdpi.comnih.gov

Virtual screening can be either structure-based, where the 3D structure of the target protein is known, or ligand-based, where it is derived from a set of active molecules. mdpi.com This methodology significantly narrows down the number of compounds that need to be synthesized and tested experimentally, making the hit identification process more efficient. mdpi.comunipi.it

In Silico Prediction of Molecular Interactions and Target Engagement

Beyond initial docking, more advanced computational methods are employed to predict molecular interactions and confirm target engagement with higher accuracy. These methods include molecular dynamics (MD) simulations and binding free energy calculations (e.g., MM-GBSA).

MD simulations provide a dynamic view of the ligand-protein complex over time, allowing researchers to assess the stability of the predicted binding pose and the key interactions. nih.govmdpi.com For instance, MD simulations of thiazole derivatives complexed with their target enzymes can confirm whether the crucial hydrogen bonds and hydrophobic contacts observed in docking are maintained throughout the simulation. nih.govijpsr.com This helps to validate the docking results and provides a more realistic model of the binding event.

Binding free energy calculations, such as the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method, offer a more quantitative estimation of binding affinity than simple docking scores. mdpi.com These calculations have been used to support the high affinity and stability of 1,3,4-thiadiazole (B1197879) derivatives (related to the thiazole core) within the active site of their target, reinforcing their potential as viable therapeutic candidates. mdpi.com These in silico predictions of molecular interactions are crucial for understanding the structural basis of a compound's activity and for guiding lead optimization efforts. ijpsr.com

Table 3: Common In Silico Methods for Predicting Molecular Interactions

Method Purpose Key Insights Provided
Molecular Docking Predicts the binding pose and affinity of a ligand in a protein's active site. Identifies key interacting residues, types of interactions (H-bonds, hydrophobic), and provides a binding score. nih.govijpsr.com
Molecular Dynamics (MD) Simulation Simulates the movement of atoms in the ligand-protein complex over time. Assesses the stability of the binding pose and the persistence of key interactions. nih.govmdpi.com

| MM-GBSA/MM-PBSA | Calculates the binding free energy of the ligand-protein complex. | Provides a more accurate estimation of binding affinity compared to docking scores. mdpi.com |

Methodological Considerations in N 4 Phenyl 1,3 Thiazol 2 Yl Hexanamide Research

In Vitro Biochemical and Cell-Based Assay Development and Optimization

The evaluation of N-(4-phenyl-1,3-thiazol-2-yl)hexanamide and its analogs typically begins with a suite of in vitro assays to determine their biological activity and mechanism of action. These assays are crucial for initial screening and lead optimization.

Biochemical Assays: Biochemical assays are developed to assess the direct interaction of the compound with specific molecular targets, often enzymes. For thiazole-based compounds, a common area of investigation is their role as enzyme inhibitors. For instance, research on N-4-diaryl-1,3-thiazole-2-amines has involved cell-based assays to determine their inhibitory activity against key enzymes in the arachidonic acid cascade, such as 5-lipoxygenase (5-LO) and cyclooxygenases (COX-1/-2), which are implicated in inflammation. nih.gov Similarly, other thiazole (B1198619) and thiadiazole derivatives have been screened for their potential to inhibit enzymes like 6-phosphogluconate dehydrogenase (6PGD), a target in oncology. nih.gov The development of these assays involves optimizing substrate concentrations, incubation times, and detection methods to accurately determine inhibitory constants like the IC50 value.

Cell-Based Assays: Cell-based assays provide insights into the compound's effects within a cellular context. A primary screening method is the evaluation of cytotoxicity and anti-proliferative effects against various human cancer cell lines. The MTT assay is a standard colorimetric assay used for this purpose, as demonstrated in studies with novel amide derivatives of thiadiazol-2-amine on cell lines such as HeLa, HepG2, and PANC-1. researchgate.net For N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, a related scaffold, in vitro potency was established against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) cell lines, including those resistant to standard treatments. nih.gov

Beyond cytotoxicity, cell-based assays are optimized to elucidate the mechanism of cell death, such as the induction of apoptosis and autophagy. nih.gov Furthermore, the antimicrobial and antifungal potential of thiazole derivatives is often assessed by determining the minimum inhibitory concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria and fungal strains. researchgate.net

Table 1: Examples of In Vitro Assays for Thiazole Derivatives This table is representative of assays used for related compounds and is illustrative of the methods applicable to this compound research.

Assay Type Target/Model Purpose Example Compound Class Reference
Biochemical 5-Lipoxygenase (5-LO) Measure anti-inflammatory potential N-4-diaryl-1,3-thiazole-2-amines nih.gov
Biochemical Cyclooxygenase-2 (COX-2) Measure anti-inflammatory potential N-4-diaryl-1,3-thiazole-2-amines nih.gov
Biochemical 6-Phosphogluconate Dehydrogenase (6PGD) Measure anti-cancer potential N-(1,3,4-Thiadiazol-2-yl)amide Derivatives nih.gov
Cell-Based A375 Melanoma Cells Evaluate anti-proliferative activity N-(4-(3-aminophenyl)thiazol-2-yl)acetamide nih.gov
Cell-Based HeLa, HepG2, PANC-1 Cells Evaluate cytotoxicity (MTT Assay) Amide derivatives of thiadiazol-2-amine researchgate.net
Cell-Based E. coli, S. aureus, A. niger Determine antimicrobial/antifungal activity (MIC) N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl) pyridine-4-carboxamide researchgate.net

In Vivo Preclinical Model Development for Efficacy Evaluation

Following promising in vitro results, the development of relevant in vivo preclinical models is essential to evaluate the efficacy of a compound in a living organism. The choice of model depends on the therapeutic area suggested by the in vitro data.

For compounds showing anti-cancer activity, xenograft models are a common choice. In the case of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, its ability to reduce tumor growth was demonstrated in an A375 melanoma xenograft model in mice. nih.gov This type of study is critical for assessing a compound's therapeutic potential in an oncology setting.

For neuroprotective indications, transgenic mouse models of specific diseases are employed. A novel thiazole derivative, CPN-9, was evaluated in a transgenic mouse model of amyotrophic lateral sclerosis (ALS) that carries a mutation in the human SOD1 gene. nih.gov The administration of the compound to these mice allowed researchers to assess its ability to sustain motor functions and delay disease progression after onset. nih.gov

The development of these models requires careful consideration of the animal species, the method of disease induction (e.g., cell implantation or genetic modification), and the endpoints for measuring efficacy, such as tumor volume, survival time, or functional recovery. nih.govnih.gov

Table 2: Examples of In Vivo Models for Efficacy Evaluation of Thiazole Analogs This table illustrates preclinical models used for compounds structurally related to this compound.

Preclinical Model Disease Area Purpose Example Compound Class Reference
A375 Xenograft in Mice Melanoma (Cancer) To evaluate the reduction of tumor growth in vivo. N-(4-(3-aminophenyl)thiazol-2-yl)acetamide nih.gov
Transgenic ALS Mouse (SOD1 mutation) Neurodegeneration To assess the ability to sustain motor function and delay disease progression. N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy) acetamide nih.gov

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Confirmation

The definitive confirmation of the chemical structure of this compound and its intermediates is paramount. A combination of advanced spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are fundamental for structural elucidation. ¹H-NMR provides information on the number and environment of protons, with characteristic signals for amide protons (N-H), aromatic protons on the phenyl and thiazole rings, and aliphatic protons of the hexanamide (B146200) chain. researchgate.netnih.gov For example, in related structures, amide protons often appear as singlets at δ 10.37-10.51 ppm, while aromatic protons resonate in the δ 7.23-8.27 ppm range. nih.govdergipark.org.tr ¹³C-NMR confirms the carbon skeleton, identifying key carbons such as the amide carbonyl (C=O), which can appear in the range of δ 159.44-169.01 ppm. nih.govdergipark.org.tr

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, and High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which helps to confirm the molecular formula unambiguously. researchgate.netmdpi.com

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. Key stretches for a compound like this compound would include the N-H stretch (around 3023 cm⁻¹), the C=O stretch of the amide (around 1635-1681 cm⁻¹), and vibrations corresponding to the C=N and C=C bonds of the heterocyclic and aromatic rings. researchgate.netnih.gov

Single-Crystal X-ray Diffraction: For crystalline solids, this technique provides the most definitive structural proof. It reveals the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions within the crystal lattice, confirming the compound's constitution and conformation. nih.gov

Table 3: Spectroscopic and Analytical Data for Structural Confirmation of Thiazole Derivatives This table presents typical data ranges and findings from the analysis of analogous compounds, which are applicable for the characterization of this compound.

Technique Information Provided Typical Observations for Related Compounds Reference
¹H-NMR Proton environment and connectivity Amide N-H: δ ~10.4-12.6 ppm; Aromatic H: δ ~7.2-8.3 ppm researchgate.netnih.govmdpi.com
¹³C-NMR Carbon skeleton Amide C=O: δ ~159-169 ppm; Aromatic C: δ ~120-142 ppm nih.govdergipark.org.tr
FT-IR Functional groups C=O stretch: ~1635-1681 cm⁻¹; N-H stretch: ~3023-3340 cm⁻¹ researchgate.netnih.gov
Mass Spectrometry (MS/HRMS) Molecular weight and formula Confirms expected molecular ion peak ([M]⁺) and elemental composition. researchgate.netmdpi.com
X-ray Crystallography 3D molecular structure Provides definitive bond lengths, angles, and crystal packing information. nih.gov

Future Research Directions and Translational Perspectives Academic Focus

Exploration of Novel Thiazole-Containing Scaffolds and Hybrid Molecules

The structural framework of N-(4-phenyl-1,3-thiazol-2-yl)hexanamide offers a versatile platform for synthetic modification to generate novel compounds with potentially enhanced or entirely new biological activities. The 1,3-thiazole ring is a privileged scaffold in drug discovery, known for its role in anticancer, antimicrobial, and anti-inflammatory agents. nih.govmdpi.com

A key future direction is the creation of hybrid molecules , a strategy that combines two or more distinct pharmacophores into a single entity to achieve synergistic or multi-target effects. scilit.com For instance, the thiazole (B1198619) moiety could be conjugated with other known bioactive scaffolds. Research has shown that creating hybrids of thiazole with chalcones, sulfonamides, or pyridones can lead to potent anticancer agents, sometimes targeting multiple pathways simultaneously. nih.govfrontiersin.orgnih.gov Another approach involves coupling the thiazole structure with a non-steroidal anti-inflammatory drug (NSAID) like flurbiprofen, which could yield compounds with dual anti-inflammatory and other therapeutic activities. mdpi.com

Furthermore, systematic modification of the core N-(4-phenyl-1,3-thiazol-2-yl) scaffold itself can lead to new classes of compounds. This includes altering the substituents on the phenyl ring or replacing the hexanamide (B146200) side chain with different chemical groups to explore the structure-activity relationship (SAR). Such explorations have led to the discovery of thiazole derivatives with potent activities against various pathogens and cancer cell lines. mdpi.comnih.gov

Table 1: Examples of Bioactive Thiazole-Based Scaffolds
{ "header": [ {"name": "Scaffold Type", "type": "string"}, {"name": "Potential Biological Activity", "type": "string"}, {"name": "Reference Example", "type": "string"} ], "rows": [ [ "Thiazole-Chalcone Hybrid", "Anticancer (Tubulin Polymerization Inhibition)", "Benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates" ], [ "Thiazole-Sulfonamide Hybrid", "Anticancer (Dual Tubulin/Carbonic Anhydrase IX Inhibition)", "Novel thiazole-sulfonamide hybrids" ], [ "2,4-Disubstituted Thiazoles", "Antimicrobial (Antibacterial, Antifungal)", "Derivatives active against S. aureus and C. albicans" ], [ "Thiazole-Naphthalene Hybrid", "Anticancer (Tubulin Polymerization Inhibition)", "Derivatives active against MCF-7 and A549 cell lines" ] ] }

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To fully understand the biological effects of this compound and its future derivatives, a systems-level approach is necessary. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to elucidate the compound's mechanism of action holistically. nih.gov This approach allows researchers to move beyond a single target and observe the global changes occurring within a biological system upon treatment. embopress.org

By applying multi-omics technologies, researchers can:

Identify Molecular Targets: Proteomics and phosphoproteomics can pinpoint the specific proteins and signaling pathways that are directly modulated by the compound.

Uncover Actionable Insights: Integrating transcriptomics (gene expression) with other omics layers can reveal the downstream consequences of target engagement, helping to understand the full spectrum of cellular responses. nih.gov

Generate Mechanistic Hypotheses: Computational tools like COSMOS (Causal Oriented Search of Multi-Omics Space) can analyze multi-omics datasets to generate causal networks that explain the observed molecular changes, thereby providing testable hypotheses about the compound's mechanism. embopress.orgresearchgate.net

Discover Biomarkers: In a clinical context, multi-omics integration can help identify biomarkers for patient stratification or for monitoring therapeutic response, which is crucial for translating a research compound into a clinical candidate. jci.org

For example, applying transcriptomics and metabolomics to cells treated with this compound could reveal upregulation of apoptotic genes and accumulation of specific metabolites, suggesting a particular pathway of induced cell death. This comprehensive view is essential for optimizing the compound's properties and predicting its effects in a complex biological system. nih.gov

Development of Advanced In Vitro and In Vivo Research Models for Specific Pathologies

Translating promising laboratory findings into clinical applications requires robust and predictive research models. Traditional two-dimensional (2D) cell cultures and certain animal models often fail to accurately replicate human physiology and disease states, contributing to high attrition rates in drug development. nih.govnih.gov The future study of this compound will benefit significantly from the use of advanced preclinical models.

Advanced In Vitro Models: Complex in vitro models (CIVMs) that incorporate multicellular environments and three-dimensional (3D) structures are becoming indispensable. nih.gov These models bridge the gap between simplistic cell cultures and complex living organisms.

3D Cell Cultures (Spheroids and Organoids): These models better mimic the tissue architecture and cell-cell interactions found in vivo, providing a more accurate platform for assessing a compound's efficacy and toxicity. mattek.com

Organs-on-a-Chip (OOCs): These microfluidic devices recapitulate the functional units of human organs, allowing for the study of organ-level responses and multi-organ interactions in a controlled environment. nih.gov For instance, a "gut-liver-on-a-chip" could be used to study the absorption, metabolism, and potential hepatotoxicity of a thiazole derivative. nih.gov

Advanced In Vivo Models: While the "3Rs" principle (replacement, reduction, and refinement) encourages limiting animal use, in vivo models remain critical for understanding systemic effects. nih.gov Future research should focus on genetically engineered animal models or patient-derived xenograft (PDX) models that more accurately reflect specific human diseases, providing a more clinically relevant context for evaluating therapeutic candidates derived from the this compound scaffold. itmedicalteam.pl

Table 2: Comparison of Preclinical Research Models
{ "header": [ {"name": "Model Type", "type": "string"}, {"name": "Key Advantages", "type": "string"}, {"name": "Limitations", "type": "string"} ], "rows": [ [ "2D Cell Culture", "High-throughput, cost-effective, reproducible", "Lacks physiological relevance, poor predictive value" ], [ "3D Spheroids/Organoids", "Better mimic of tissue architecture and cell interactions", "More complex to maintain, lower throughput" ], [ "Organs-on-a-Chip", "Recreates organ-level function, allows multi-organ studies", "Technically demanding, still an emerging technology" ], [ "Animal Models", "Provides data on systemic effects (PK/PD)", "Poor correlation with human responses, ethical concerns" ] ] }

Potential for Rational Design of More Potent and Selective Research Probes

The structure of this compound serves as an excellent starting point for the rational design of highly potent and selective research probes. Such probes are invaluable tools for dissecting biological pathways and validating molecular targets. The design process is an iterative cycle of synthesis, biological evaluation, and computational modeling.

The goal is to optimize the interaction between the molecule and its biological target. For thiazole derivatives, this has been successfully applied to develop potent inhibitors of specific enzymes like kinases (e.g., ALK5) or protein-protein interactions. nih.gov Structure-activity relationship (SAR) studies are central to this process, where systematic chemical modifications are made to the lead compound to understand how each part of the molecule contributes to its activity. For example, studies on related thiazoles have shown that altering substituents on the phenyl ring can dramatically impact potency and selectivity. nih.gov

Computational methods, including molecular docking and DFT (Density Functional Theory) exploration, can accelerate this process by predicting how a designed molecule will bind to its target. nih.gov This in silico analysis helps prioritize which novel compounds to synthesize, saving time and resources. By combining these approaches, the this compound scaffold can be refined to produce probes that are not only potent but also highly selective for their intended target, minimizing off-target effects and making them ideal for detailed mechanistic studies.

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